Isocyanoacetonitrile

Vue d'ensemble

Description

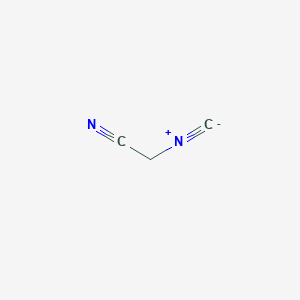

Isocyanoacetonitrile, also known as NCCH₂NC, is a small organic compound that belongs to the class of isocyanides. It is characterized by the presence of both a nitrile group (-C≡N) and an isocyano group (-N≡C) attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isocyanoacetonitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with a suitable isocyanide precursor under controlled conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Formation

-

From Cyanomethyl Radical and Cyano Radical : Isocyanoacetonitrile can be formed by the reaction of a cyanomethyl radical with a cyano radical .

-

From HC2N Radical : It can also be produced from the reaction of the HC2N radical with hydrogen cyanide or hydrogen isocyanide .

-

From N(2D) and Vinyl Cyanide : this compound can arise from the reaction of electronically excited nitrogen atoms with vinyl cyanide .

Reactivity and Reactions

This compound's structure features both nucleophilic and electrophilic characteristics due to the isocyanide group .

-

Spectroscopic Analysis : this compound's rotational spectrum has been studied to provide frequency predictions for transitions .

-

Reactions with Nitrogen Atoms : The reaction of N(2D) with vinyl cyanide (CH2CHCN) can lead to the formation of C3H2N2 isomers, including this compound . The reaction proceeds via the addition of N(2D) to the carbon-carbon double bond of CH2=CH–CN, forming cyclic and linear intermediates that undergo H, CN, and HCN elimination .

-

Isomerization : Intermediates formed in reactions can isomerize to different configurations, influencing the final products .

-

Addition to the Triple Bond : The nitrogen atom can attack the triple bond or the nitrogen lone pair of the nitrile group .

Astrophysical Significance

-

Interstellar Medium : this compound is considered a candidate for detection in the interstellar medium (ISM), where it can be formed through various reactions .

-

Precursor to Nitriles : It is a potential precursor to many nitriles .

-

Related Dinitriles : Other dinitrogen compounds, like cyanamide, aminoacetonitrile, and E-cyanomethanimine, have been found in the ISM .

Quantum Chemical Calculations

-

Structural Optimization : Quantum chemical calculations, such as Møller-Plesset second-order perturbation calculations (MP2), support spectroscopic work by providing a basis for spectral assignments .

-

Symmetry : this compound has a single symmetry plane in its equilibrium configuration, characterized by C symmetry .

-

Dipole Moment : The dipole moment components of this compound have been calculated .

Potential Formation Pathways in Extraterrestrial Environments

-

Reaction with CH2 : this compound may be formed through reactions involving CH2 .

-

Abundance : this compound may be more abundant than malononitrile, assuming sufficient abundances of CH2 .

Reactions with Cyano Radicals

-

Formation of Dinitriles : Reactions between cyano radicals (CN) and cyanoethene (C2H3CN) can lead to the formation of but-2-enedinitrile isomers and 1,1-dicyanoethene .

-

H-Displacement : The dominant reaction pathway involves H-displacement, leading to the formation of E- and Z-NC–CH=CH–CN .

-

Statistical Calculations : RRKM statistical calculations help determine product branching ratios under various temperature conditions .

Reaction with CN

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

Isocyanoacetonitrile serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. It is particularly useful in multicomponent reactions such as the Ugi and Passerini reactions, enabling the formation of various biologically relevant structures like oxazoles, thiazoles, pyrroles, and imidazoles .

Reactivity and Mechanism

The reactivity of this compound stems from its ability to act as both a nucleophile and an electrophile. This property allows it to engage in diverse chemical transformations, including cycloadditions and substitutions. The nitrile group can interact with biological molecules, influencing their activity and function.

Biological Applications

Development of Bioactive Compounds

Research indicates that this compound can be utilized in the development of bioactive compounds. Its derivatives have shown potential in medicinal chemistry, particularly for creating pharmaceuticals targeting various diseases.

Pharmacological Studies

Studies have explored the compound's potential therapeutic effects, including anti-inflammatory and anti-hyperglycemic properties. Its derivatives are being investigated for their role as modulators of specific biological pathways, which could lead to new treatments for conditions such as diabetes and hypertension .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals and advanced materials. It contributes to the synthesis of polymers and other materials that require specific functional groups for enhanced performance characteristics.

Scalability and Efficiency

The industrial synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors are being adopted to enhance efficiency in large-scale production.

Case Studies

Mécanisme D'action

The mechanism of action of isocyanoacetonitrile involves its interaction with various molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions. This dual reactivity allows it to participate in a wide range of chemical transformations. The nitrile group can also engage in interactions with enzymes and other biological molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Acetonitrile (CH₃CN): A simple nitrile compound used as a solvent and intermediate in organic synthesis.

Malononitrile (NCCH₂CN): A dinitrile compound used in the synthesis of heterocycles and other organic compounds.

Isocyanogen (NCNC): An isocyanide compound with similar reactivity but different structural properties.

Uniqueness: Isocyanoacetonitrile is unique due to the presence of both nitrile and isocyano groups in the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Propriétés

IUPAC Name |

2-isocyanoacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2/c1-5-3-2-4/h3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYMPMDJXMQKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464274 | |

| Record name | isocyanoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-25-9 | |

| Record name | isocyanoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.